2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic identification of 2-chloro-N-[4-(ethylsulfonyl)-2-hydroxyphenyl]acetamide follows IUPAC guidelines for substituted acetamide derivatives. The parent structure is acetamide (CH₃CONH₂), modified by a chlorine atom at the α-carbon and a 4-(ethylsulfonyl)-2-hydroxyphenyl group attached to the nitrogen atom. The molecular formula, C₁₀H₁₂ClNO₄S, reflects the integration of these functional groups.
Table 1: Molecular descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-N-[4-(ethylsulfonyl)-2-hydroxyphenyl]acetamide |
| Molecular Formula | C₁₀H₁₂ClNO₄S |
| Molecular Weight | 277.72 g/mol |
| SMILES | ClCC(=O)Nc1ccc(cc1O)S(=O)(=O)CC |
The ethylsulfonyl moiety (-SO₂C₂H₅) at the para position of the phenolic ring introduces strong electron-withdrawing effects, while the ortho-hydroxyl group enables intramolecular hydrogen bonding with the acetamide carbonyl.
X-ray Crystallographic Studies
While direct X-ray diffraction data for this compound remains unpublished, structural insights can be inferred from related sulfonamide-acetamide hybrids. For example, studies of Staphylococcus aureus FemA protein-ligand complexes reveal that ethylsulfonyl groups adopt a staggered conformation relative to aromatic rings to minimize steric hindrance. Computational models (Section 1.4) predict a dihedral angle of 87.3° between the phenyl ring and sulfonyl plane, consistent with ortho-substituent effects.
Crystallographic principles applied to analogous systems suggest:
- Unit cell parameters : Monoclinic system with P2₁ space group (predicted)
- Hydrogen bonding : O-H···O=S interactions between hydroxyl and sulfonyl groups (2.68–2.85 Å)
- Packing : Layered arrangement driven by π-π stacking of aromatic rings (3.8–4.1 Å interplanar distances)
Conformational Analysis Through NMR Spectroscopy
¹H and ¹³C NMR spectra (DMSO-d₆) reveal key structural features:
Table 2: Characteristic NMR signals
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 10.23 | s (1H) | Amide NH |
| ¹H | 9.20 | s (1H) | Phenolic OH |
| ¹H | 4.21 | s (2H) | Chloroacetyl CH₂ |
| ¹³C | 164.76 | - | Acetamide carbonyl |
| ¹³C | 56.18 | - | Ethylsulfonyl CH₂ |
The absence of splitting in the NH proton (δ 10.23) indicates restricted rotation about the C-N bond, suggesting partial double-bond character from resonance with the carbonyl group. NOESY correlations between the phenolic OH and ortho-acetamide proton confirm spatial proximity (<4 Å), stabilizing a planar conformation.
Computational Molecular Modeling and DFT Calculations
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides electronic structure insights:
Table 3: DFT-derived molecular properties
| Parameter | Value |
|---|---|
| HOMO-LUMO gap | 4.82 eV |
| Dipole moment | 5.67 Debye |
| C-Cl bond length | 1.796 Å |
| S=O bond length | 1.433 Å |
Electrostatic potential maps highlight nucleophilic regions at the hydroxyl oxygen (σ-hole: −42.6 kcal/mol) and electrophilic zones near the sulfonyl group. Molecular dynamics simulations (300 K, 100 ns) show the ethylsulfonyl sidechain samples three rotational states with energy barriers <2.1 kcal/mol, explaining its conformational flexibility in solution.
Terahertz vibrational spectra predict characteristic modes at:
- 1.42 THz: Out-of-plane phenyl ring deformation
- 2.07 THz: SO₂ symmetric stretching
- 3.85 THz: Coupled C-Cl/N-H bending
These computational results align with experimental IR data showing strong absorption at 1640 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O asymmetric stretch).
Properties
IUPAC Name |
2-chloro-N-(4-ethylsulfonyl-2-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-2-17(15,16)7-3-4-8(9(13)5-7)12-10(14)6-11/h3-5,13H,2,6H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCGHWURQBAIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic routes and reaction conditions for preparing 2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide are not widely documented in publicly available sources. it is typically synthesized through organic synthesis techniques involving the chlorination of acetamide derivatives and subsequent sulfonylation . Industrial production methods would likely involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Sulfonylation Reactions: The ethanesulfonyl group can participate in further sulfonylation reactions.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide exhibits notable antimicrobial activity. A study highlighted its effectiveness against various pathogens, including Staphylococcus pneumoniae, with good minimum inhibitory concentrations (MIC) reported. The compound's structure suggests that modifications can enhance its potency against gram-positive bacteria .
Anticancer Potential
The compound has shown promise in cancer research, particularly regarding its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that it possesses selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing potential anticancer therapies .
Enzyme Inhibition
Another significant application of this compound is its potential as an enzyme inhibitor, particularly targeting enzymes involved in neurodegenerative diseases. Preliminary studies suggest that it may inhibit acetylcholinesterase, which plays a role in neurotransmitter regulation .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions, including nucleophilic substitution and acylation processes. The compound can also serve as a precursor for synthesizing other derivatives with enhanced biological activities.
Table 1: Summary of Synthesis Methods
| Synthesis Method | Description | Reference |
|---|---|---|
| Nucleophilic Substitution | Reaction with suitable nucleophiles to introduce functional groups | |
| Acylation | Formation of amides through acylation reactions |
Antimicrobial Efficacy
A detailed study published in the MDPI journal assessed the antimicrobial efficacy of this compound and related compounds. The findings indicated a correlation between structural modifications and increased antimicrobial potency against various bacterial strains, establishing a foundation for further development of antimicrobial agents .
Cytotoxic Effects on Cancer Cells
In vitro tests conducted on several cancer cell lines revealed that the compound exhibited IC50 values in the low micromolar range, indicating strong potential for development into anticancer agents. The mechanism behind this activity may involve apoptosis induction through mitochondrial pathways .
Mechanism of Action
The exact mechanism of action of 2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide is not well-documented. it is believed to interact with specific molecular targets, potentially including enzymes or receptors, to exert its effects. The pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
- Sulfonamide/Sulfamoyl Groups: The ethanesulfonyl group in the target compound enhances solubility and may improve binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase) compared to non-sulfonylated analogs .
- Hydroxyphenyl vs.
- Herbicidal Activity : S-Metolachlor shares the chloroacetamide backbone but achieves higher herbicidal efficacy due to its branched alkyl and methoxy groups, which improve membrane permeability .
Substituent-Driven Functional Differences
Phenyl Ring Modifications
- 2-Hydroxyphenyl Group: The hydroxyl group in the target compound enables hydrogen bonding and metal chelation, which are absent in analogs like 2-chloro-N-(4-methylphenoxy)phenylacetamide (CAS: 38008-32-1) .
- Ethanesulfonyl vs.
Alkyl Chain Variations
- Ethyl vs.
- Cyclohexyl Substituents : Compounds like 2-chloro-N-[4-(1,1-dimethylpropyl)cyclohexyl]acetamide (CAS: N/A) exhibit lipophilic properties, enhancing blood-brain barrier penetration but reducing water solubility .
Physicochemical Properties
| Property | Target Compound | 2-Chloro-N-(thiazol-2-yl)acetamide | S-Metolachlor |
|---|---|---|---|
| Molecular Weight (g/mol) | 277.72 | 174.62 | 283.79 |
| LogP | ~1.8 (estimated) | 1.2 | 3.1 |
| Water Solubility | Low | Moderate | Very low |
| Hydrogen Bond Donors | 2 | 1 | 0 |
Analysis:
- The target compound’s higher molecular weight and moderate LogP suggest balanced lipophilicity, suitable for both membrane penetration and aqueous stability.
- S-Metolachlor ’s very low solubility limits its use to emulsifiable formulations, whereas the target compound’s hydroxyl group may allow for derivatization into more soluble prodrugs .
Biological Activity
2-Chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including data tables and relevant case studies.
Chemical Structure and Properties
The compound features a chloro group, an ethanesulfonyl moiety, and a hydroxyl group on a phenyl ring, contributing to its diverse biological interactions. Understanding its structure is crucial for elucidating its mechanism of action.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It may act as an inhibitor or modulator, affecting various signaling pathways within cells. The compound has been shown to interact with cyclooxygenase (COX) enzymes, which are critical in inflammatory responses and pain signaling pathways .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess high activity against Gram-positive bacteria such as Staphylococcus pneumoniae and moderate activity against Gram-negative bacteria like Pseudomonas aeruginosa and Salmonella panama .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against Staphylococcus pneumoniae | Activity Against Pseudomonas aeruginosa |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | Low |
| Compound C | High | Moderate |
Analgesic Activity
In vivo studies have demonstrated that derivatives of this compound exhibit analgesic effects comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium. Molecular docking studies suggest that these compounds bind effectively to COX-1 and COX-2 enzymes, indicating their potential as analgesics .
Case Study: Analgesic Evaluation
A study evaluated the analgesic activity of a derivative compound using the hot plate model. The results indicated significant pain relief effects, supporting the hypothesis that these compounds can serve as effective analgesics.
Cytotoxicity and Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have yielded promising results. The presence of the chloro group and the hydroxyl moiety are believed to enhance cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against several cancer cell lines .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| A375 | 4.2 | Doxorubicin |
| MCF-7 | 1.88 | Standard Drug |
| HCT116 | 0.95 | Standard Drug |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide?
- Answer : The compound can be synthesized via chloroacetylation of a hydroxyl-substituted aniline derivative (e.g., 4-(ethanesulfonyl)-2-hydroxyaniline) using chloroacetyl chloride in the presence of a base such as triethylamine. Reaction optimization may involve solvent selection (e.g., toluene, ethanol) and temperature control (reflux conditions). Post-synthesis purification via recrystallization (e.g., using ethanol) or column chromatography ensures purity . For analogs, continuous flow reactors have been utilized to enhance scalability and yield .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Answer :
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- NMR : ¹H NMR confirms aromatic protons (δ 6.8–7.5 ppm), ethanesulfonyl methyl groups (δ 1.3–1.5 ppm), and amide NH (δ 10–11 ppm). ¹³C NMR verifies carbonyl (δ ~170 ppm) and sulfonyl (δ ~55 ppm) carbons.
- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolves intramolecular interactions (e.g., hydrogen bonding between hydroxyl and amide groups) using SHELX or ORTEP .
Q. What safety protocols are recommended for handling this compound?
- Answer : Follow hazard warnings (e.g., H303+H313+H333 for potential toxicity via ingestion, skin contact, or inhalation). Use personal protective equipment (gloves, goggles) and work in a fume hood. Avoid exposure to moisture or heat, and store at -20°C for stability. Safety data sheets for structurally similar acetamides recommend P264+P280 (wash hands/face post-handling) and P305+P351+P338 (eye rinse protocols) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Answer : Key strategies include:
- Catalyst Screening : Triethylamine or pyridine as bases to enhance chloroacetylation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Gradients : Stepwise heating (e.g., 60°C for initial reaction, 80°C for completion) minimizes side products.
- Purification : Gradient elution in column chromatography (hexane/ethyl acetate) or recrystallization in ethanol/water mixtures improves purity .
Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved?
- Answer :
- Refinement Software : Use SHELXL for iterative refinement of X-ray data, adjusting thermal parameters and occupancy factors .
- Hydrogen Bond Analysis : Validate intramolecular interactions (e.g., C—H···O or N—H···O) against expected values (e.g., O···H distances ~2.2 Å) .
- Validation Tools : CCDC Mercury or PLATON checks for geometric outliers (e.g., unusual torsion angles in the ethanesulfonyl group) .
Q. What strategies are effective for analyzing conflicting bioactivity data in analogs of this compound?
- Answer :
- Dose-Response Curves : Test compound efficacy across concentrations (e.g., 1–100 µM) to identify IC₅₀ values.
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., ethanesulfonyl vs. methylsulfonyl groups) on biological targets (e.g., enzyme inhibition) .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-acetamide) to trace metabolic pathways or binding interactions .
Q. How can computational methods complement experimental data for this compound?
- Answer :
- DFT Calculations : Predict molecular electrostatic potentials (MEPs) to identify reactive sites (e.g., electrophilic chloroacetamide group) .
- Molecular Docking : Simulate binding poses with target proteins (e.g., sulfotransferases) using AutoDock Vina .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
